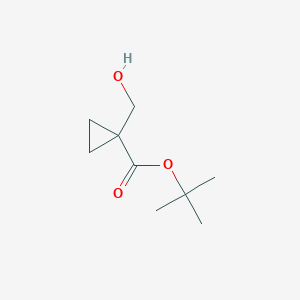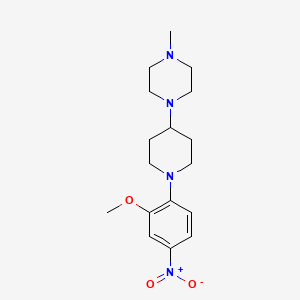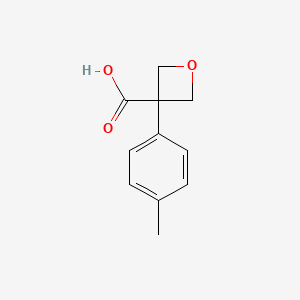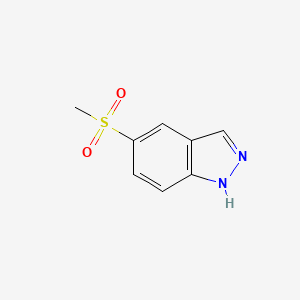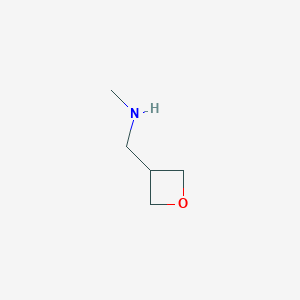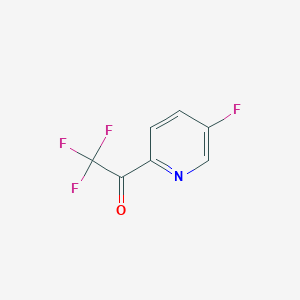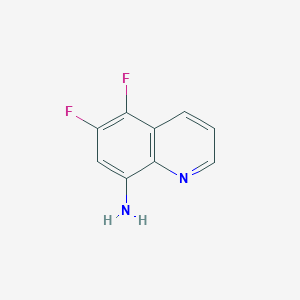
5,6-Difluoro-8-quinolinamine
Übersicht
Beschreibung
5,6-Difluoro-8-quinolinamine is a chemical compound with the molecular formula C9H6F2N2 . It has a molecular weight of 180.15 g/mol.
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 5,6-Difluoro-8-quinolinamine, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 5,6-Difluoro-8-quinolinamine consists of a quinoline ring system, which is a widespread structure in nature . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antimicrobial Activities
5,6-Difluoro-8-quinolinamine derivatives have been investigated for their potent blood-schizontocidal antimalarial activities. For instance, certain 8-quinolinamines and their pro prodrug conjugates demonstrated superior in vitro and in vivo efficacy against drug-sensitive and drug-resistant malaria strains compared to the standard drug chloroquine. These compounds have shown promise in developing new antimalarial therapies, especially considering their effectiveness against resistant strains of Plasmodium (Vangapandu et al., 2003). Similarly, synthesis of 8-quinolinamines with modifications in the quinoline framework and their amino acid conjugates has yielded broad-spectrum anti-infectives. These derivatives displayed potent in vitro antimalarial activity, as well as antileishmanial and antimicrobial activities, highlighting their potential as therapeutic agents against a variety of infectious agents (Jain et al., 2018).
HIV-1 Inhibition
Research on imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives has uncovered compounds with potent activity against HIV. These compounds, characterized by their novel synthetic approaches allowing for varied substitution patterns, have shown low nanomolar anti-HIV activity and good oral bioavailability. This signifies the potential of 5,6-difluoro-8-quinolinamine derivatives in the development of new antiretroviral drugs (Gudmundsson et al., 2009).
Reaction with Nitrogen-centered Nucleophiles
A study focused on the primary functionalization of polyfluorinated quinolines, including 5,6-difluoro-8-quinolinamine, by reacting them with nitrogen-centered nucleophiles. This research sheds light on the chemical behavior and reactivity of fluorinated quinolines, offering insights into the synthesis of new derivatives with potential biological activities (Safina et al., 2009).
Photophysical Properties
Certain 5,6-difluoro-8-quinolinamine derivatives have been explored for their photophysical properties. For example, tridentate cyclometalated platinum(II) and palladium(II) complexes derived from N,2-diphenyl-8-quinolinamine exhibit interesting luminescence properties. These studies are relevant for the development of new materials with potential applications in optoelectronic devices (Mao et al., 2005).
Eigenschaften
IUPAC Name |
5,6-difluoroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZWWUSIDUIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2F)F)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-8-quinolinamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


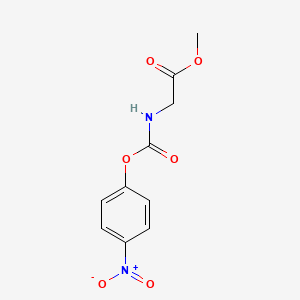
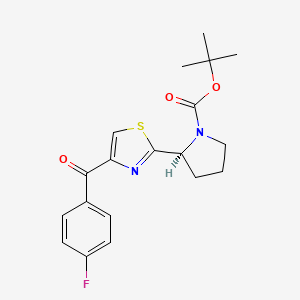
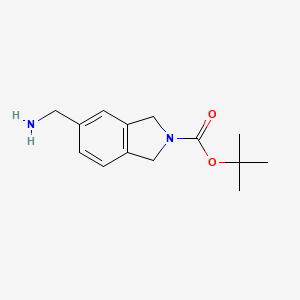
![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)
![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)
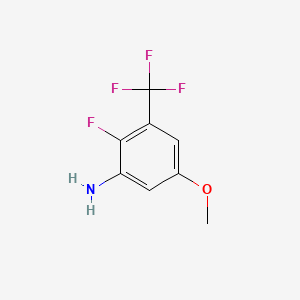
![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)
![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)
